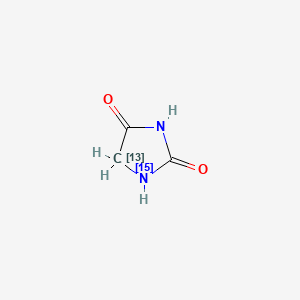
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-Casomorphin Fragment 1-3 Bovine Hydrochloride is a type of opioid peptide . These peptides are derived from casein milk proteins and are most abundantly released from the β-casein of human and bovine milk . They differ based on the source of milk (bovine/human) and the number and sequence of amino acids .
Synthesis Analysis
Casomorphins are released during the process of gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . They are produced from various types of milk, cheese samples, infant formulas, and yogurt . The A1/A2 milk hypothesis suggests that BCM-7 is released only from A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .Molecular Structure Analysis
The structure of Bovine β-Casomorphins is derived from β-casein protein of cow milk . They have the ability to bind the same type of receptors i.e., mu (μ) receptors to show numerous biological effects . The structure function correlation can be explained by comparing the structure and activities (opioid) of BCM and morphine .Chemical Reactions Analysis
During digestion, these proteins yield numerous peptides, which are physiologically active . β-Casein of cow and human milk is a source of β-casomorphins (BCMs) . Casomorphins are also released from human milk α-casein and neo-casomorphin-6 is produced from the bovine milk casein .作用機序
β-Casomorphins (BCMs) are the opioid peptides that bind μ-receptors and vary in number and sequence of amino acids . BCM-7 is the most abundant with prolonged effect while BCM-5 is the most active among BCM peptides . These peptides have tyrosine at the N-terminal and another aromatic amino acid residue (Phe or Tyr) at third or fourth position .
特性
CAS番号 |
100900-18-3 |
|---|---|
分子式 |
C23H28ClN3O5 |
分子量 |
461.943 |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C23H27N3O5.ClH/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H/t18-,19-,20-;/m0./s1 |
InChIキー |
GYBXURKWTDUISA-HBSNOMOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



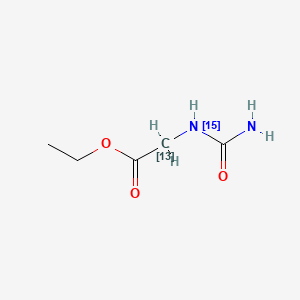
![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)
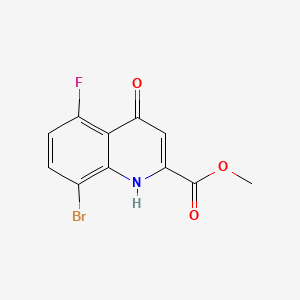


![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

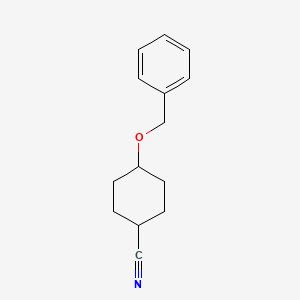
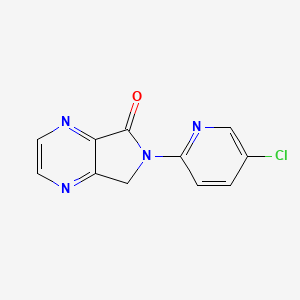
![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)
methanone](/img/structure/B564812.png)
